1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with octadecyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-Methylimidazole and octadecyl iodide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Procedure: The 1-methylimidazole is dissolved in the solvent, and octadecyl iodide is added dropwise. The mixture is then heated to promote the alkylation reaction.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide or sodium borohydride.
Complex Formation: The compound can form complexes with metal ions, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated imidazole derivatives.
Scientific Research Applications
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and as a surfactant in biochemical assays.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial membranes.
Industry: It is employed in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects is primarily related to its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic imidazolium headgroup can engage in ionic interactions. This dual nature allows the compound to integrate into and disrupt biological membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives, such as:
1-Methyl-3-propylimidazolium iodide: Similar in structure but with a shorter alkyl chain, leading to different solubility and interaction properties.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains bulkier substituents, affecting its steric and electronic properties.
3,3′-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: Features a bis-imidazolium structure, providing unique coordination chemistry applications.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific amphiphilic properties not found in shorter-chain or bulkier imidazole derivatives.
Properties
CAS No. |
887122-14-7 |
---|---|
Molecular Formula |
C22H45IN2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-21H,3-19,22H2,1-2H3;1H |
InChI Key |
ZCMOLECLSQSCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.